(2,2-Dimethoxycyclobutyl)methanol
Overview
Description
(2,2-Dimethoxycyclobutyl)methanol is an organic compound with the molecular formula C7H14O3 It is characterized by a cyclobutane ring substituted with two methoxy groups and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxycyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxycyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,2-Dimethoxycyclobutyl)aldehyde or (2,2-Dimethoxycyclobutyl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
(2,2-Dimethoxycyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxycyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethoxycyclobutane): Lacks the hydroxyl group, making it less reactive in certain reactions.
(2,2-Dimethoxycyclobutyl)amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
(2,2-Dimethoxycyclobutyl)carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and reactivity.
Uniqueness
(2,2-Dimethoxycyclobutyl)methanol is unique due to its combination of methoxy and hydroxyl groups on a cyclobutane ring
Properties
IUPAC Name |
(2,2-dimethoxycyclobutyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZEZWEJQIBOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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